Technical Documentation Center

3-Cyclohexyl-4-(fluoromethyl)pyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine
  • CAS: 2098078-40-9

Core Science & Biosynthesis

Foundational

Unveiling the Core Structure: 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine

An In-depth Technical Guide to 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine: Structure, Synthesis, and Medicinal Chemistry Perspectives Executive Summary The pyrrolidine ring is a cornerstone of medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine: Structure, Synthesis, and Medicinal Chemistry Perspectives

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, three-dimensional structure, and synthetic tractability. This guide introduces a novel, hypothetical pyrrolidine derivative, 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine, designed to explore new chemical space by combining specific structural motifs sought after in modern drug discovery. This molecule integrates a bulky, lipophilic cyclohexyl group with a polar, metabolically robust fluoromethyl group on the privileged pyrrolidine scaffold.

This document provides a comprehensive analysis of this molecule from the perspective of a Senior Application Scientist. It delves into the fundamental aspects of its molecular architecture and stereochemical complexity, proposes a plausible, stereoselective synthetic route grounded in established chemical literature, and outlines robust methods for its purification and characterization. Furthermore, it explores the strategic rationale behind its design, discussing the potential impact of each substituent on pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the design, synthesis, and potential applications of novel heterocyclic compounds.

Molecular Architecture

The structure of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine is built upon a five-membered saturated nitrogen heterocycle, the pyrrolidine ring.[3][4] This core is substituted at two adjacent carbon atoms:

  • C3-Cyclohexyl Group: A non-aromatic, six-membered carbocycle is attached at the 3-position. The cyclohexyl group is a bulky and lipophilic moiety that can significantly influence how the molecule interacts with biological targets, often by occupying hydrophobic pockets.[5][6]

  • C4-Fluoromethyl Group: A methyl group, where one hydrogen atom is replaced by fluorine, is attached at the 4-position. The introduction of fluorine can profoundly alter a molecule's properties, including metabolic stability, basicity of the nearby nitrogen, and binding interactions.[7][8]

The combination of these features results in a molecule with distinct regions of lipophilicity and polarity, offering a three-dimensional vector for exploration in drug design.

Stereochemical Complexity

The substitution pattern of the pyrrolidine ring creates two stereogenic centers at positions C3 and C4. Consequently, the molecule can exist as four distinct stereoisomers. These are two pairs of enantiomers:

  • (3R, 4R)-3-Cyclohexyl-4-(fluoromethyl)pyrrolidine and its enantiomer (3S, 4S)

  • (3R, 4S)-3-Cyclohexyl-4-(fluoromethyl)pyrrolidine and its enantiomer (3S, 4R)

The spatial arrangement of the cyclohexyl and fluoromethyl groups (either on the same side, cis, or opposite sides, trans, of the pyrrolidine ring) dictates the overall shape of the molecule. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities, metabolic fates, and toxicological profiles.[9] Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Caption: Stereoisomers of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine.

A Proposed Stereoselective Synthetic Route

As this is a novel chemical entity, a synthetic route must be designed. The following proposal is based on robust and well-documented transformations in organic chemistry, aiming for high stereocontrol. A plausible approach involves a [3+2] cycloaddition reaction, a powerful method for constructing substituted pyrrolidines.[2][10]

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected via a [3+2] cycloaddition between an azomethine ylide and a cyclohexyl-substituted alkene. The fluoromethyl group can be introduced later from a more stable precursor like a hydroxymethyl group. This retrosynthetic approach allows for modular construction and control over stereochemistry.

G target Target Molecule 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine intermediate1 Protected 3-Cyclohexyl-4-(hydroxymethyl)pyrrolidine target->intermediate1 Fluorination (e.g., DAST) intermediate2 Cycloaddition Adduct (Pyrrolidine Precursor) intermediate1->intermediate2 Reduction & Processing start1 Azomethine Ylide Precursor (e.g., from Glycine ester) intermediate2->start1 [3+2] Cycloaddition start2 Cyclohexyl-substituted Alkene (e.g., 3-Cyclohexylpropenoate) intermediate2->start2 [3+2] Cycloaddition

Caption: Proposed Retrosynthetic Workflow.

Step-by-Step Synthesis Protocol

This protocol focuses on achieving a trans configuration, which is often a thermodynamic product in such cycloadditions.

Step 1: Synthesis of the Dipolarophile - Ethyl (E)-3-cyclohexylacrylate

This key starting material can be prepared via a Horner-Wadsworth-Emmons reaction, which reliably produces the E-alkene.

  • Protocol: To a cooled (0 °C) suspension of sodium hydride (1.2 eq) in anhydrous THF, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir the mixture for 30 minutes until hydrogen evolution ceases. Add cyclohexanecarboxaldehyde (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with saturated NH₄Cl solution and extract with diethyl ether. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield ethyl (E)-3-cyclohexylacrylate.

Step 2: [3+2] Cycloaddition for Pyrrolidine Ring Formation

The reaction of the prepared alkene with an azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and a catalytic amount of trifluoroacetic acid (TFA) is a well-established method.[10]

  • Protocol: In a flask containing ethyl (E)-3-cyclohexylacrylate (1.0 eq) in anhydrous dichloromethane (DCM), add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq). Add a catalytic amount of TFA (0.1 eq). Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired trans-3,4-disubstituted pyrrolidine cycloadduct.

Step 3: Reduction of Ester to Alcohol

The ester group in the cycloadduct is reduced to the primary alcohol, which will serve as the precursor for the fluoromethyl group.

  • Protocol: To a solution of the pyrrolidine cycloadduct (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude 4-(hydroxymethyl)pyrrolidine derivative.

Step 4: Deoxyfluorination

The hydroxyl group is converted to a fluorine atom using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction generally proceeds with inversion of configuration, although with a primary alcohol this is not a concern.

  • Protocol: (Caution: DAST is toxic and reacts violently with water. Handle in a chemical fume hood with appropriate personal protective equipment.) To a solution of the alcohol (1.0 eq) in anhydrous DCM at -78 °C, add DAST (1.2 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench by the slow addition of saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue via column chromatography to yield the protected 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine.

Step 5: Deprotection

The final step is the removal of the N-benzyl protecting group, typically via hydrogenolysis.

  • Protocol: Dissolve the N-benzyl protected pyrrolidine (1.0 eq) in methanol. Add palladium on carbon (10 wt. %, 0.1 eq). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). Stir the reaction vigorously at room temperature for 12-24 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate to yield the final product, 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine.

Purification and Characterization Strategy
  • Purification: Intermediate and final products would be purified using flash column chromatography on silica gel. The final amine product may be converted to its hydrochloride salt to facilitate purification by recrystallization.

  • Characterization: The structure and purity of the final compound would be confirmed by a suite of analytical techniques:

    • ¹H NMR: Expect complex multiplets for the cyclohexyl and pyrrolidine ring protons. A characteristic doublet of doublets for the -CH₂F protons, split by both the adjacent proton and the fluorine atom.

    • ¹³C NMR: A signal for the fluoromethyl carbon will show a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A triplet signal corresponding to the single fluorine atom, split by the two adjacent protons.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Physicochemical Properties and Drug-Likeness

The predicted properties of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine suggest its potential as a lead compound in drug discovery.

PropertyPredicted ValueRationale / Implication
Molecular Formula C₁₁H₂₀FN
Molecular Weight 185.28 g/mol Low molecular weight is favorable for good pharmacokinetics.
LogP (Lipophilicity) ~2.5 - 3.0Balanced lipophilicity, suitable for cell membrane permeability.
pKa (Pyrrolidine N) ~9.5 - 10.5The basic nitrogen will be protonated at physiological pH.
H-Bond Donors 1The secondary amine can act as a hydrogen bond donor.
H-Bond Acceptors 2 (N and F)The nitrogen and fluorine atoms can act as hydrogen bond acceptors.

Perspectives in Drug Discovery and Medicinal Chemistry

Strategic Rationale of the Substituents

The design of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine is a deliberate exercise in medicinal chemistry strategy.

  • The Cyclohexyl Group: This group serves as a non-aromatic, three-dimensional bioisostere for a phenyl ring.[5] It increases lipophilicity, which can enhance binding to hydrophobic pockets within a protein target. Its conformational flexibility (chair-boat interconversion) allows it to adapt to the shape of a binding site.[6]

  • The Fluoromethyl Group: This moiety is often used as a bioisostere for a hydroxyl or methyl group.[11][12] The strong carbon-fluorine bond enhances metabolic stability by blocking oxidative metabolism at that position, which can increase the drug's half-life.[13] The fluorine atom is also a weak hydrogen bond acceptor and can alter the local electronic environment, potentially improving binding affinity.

G enzyme Enzyme Active Site Hydrophobic Pocket H-Bond Acceptor Region H-Bond Donor Region molecule Pyrrolidine N-H Cyclohexyl Group Fluoromethyl Group molecule:c->enzyme:p1 van der Waals Interactions molecule:n->enzyme:p2 H-Bond (Donor) molecule:f->enzyme:p3 H-Bond (Acceptor)

Caption: Hypothetical binding mode in a target protein.

Hypothetical Biological Targets

Given its structural features, 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine could be investigated as a potential modulator of several classes of biological targets:

  • Proteases: Many protease inhibitors utilize a pyrrolidine scaffold to mimic peptide backbones. The cyclohexyl group could bind in a hydrophobic pocket (e.g., S1 or S2 pockets of serine or cysteine proteases).

  • G-Protein Coupled Receptors (GPCRs): The combination of a basic nitrogen for a potential salt-bridge interaction and a lipophilic group for transmembrane domain binding is a common feature of GPCR ligands.

  • Ion Channels: Substituted amines are well-known blockers of various ion channels. The specific substitution pattern would determine selectivity.

Conclusion

While 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine is a novel molecular entity not yet described in the scientific literature, its design is rooted in established principles of medicinal chemistry. It represents a promising scaffold that combines the advantageous three-dimensional geometry of the pyrrolidine ring with a lipophilic anchor and a metabolically stable polar functional group. The proposed stereoselective synthesis provides a clear and feasible path to access this compound and its various stereoisomers. This in-depth guide serves as a foundational document for researchers interested in synthesizing and exploring the biological potential of this and related substituted pyrrolidines, highlighting the rational design process that underpins modern drug discovery.

References

  • Reddy, L. R. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. ACS Combinatorial Science. [Link]

  • Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Antipin, D. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Nature Reviews Chemistry. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]

  • J. Braz. Chem. Soc. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Fiveable. (n.d.). Cyclohexyl Definition. Fiveable. [Link]

  • Chemistry – A European Journal. (2021). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. ResearchGate. [Link]

  • Galeazzi, R., et al. (2025). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]

  • International Journal of Medical Science and Clinical Invention. (2024). Fluorine in drug discovery: Role, design and case studies. ijmsci. [Link]

  • ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. [Link]

Sources

Exploratory

Novel Fluorinated Heterocycles: A Paradigm Shift in Drug Design and Development

An In-Depth Technical Guide for Medicinal Chemistry Professionals Abstract The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most impactful and enduring strategies in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most impactful and enduring strategies in modern medicinal chemistry. This guide provides an in-depth technical exploration of novel fluorinated heterocycles, moving beyond a simple overview to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical principles that make fluorination a powerful tool, examine state-of-the-art synthetic methodologies, and present detailed protocols for the synthesis of these high-value compounds. The narrative emphasizes the causality behind experimental choices, ensuring that the presented methods are not just procedures, but self-validating systems for innovation.

The Indispensable Role of Fluorine in Modern Drug Discovery

The fusion of two dominant fields in medicinal chemistry—heterocyclic frameworks and fluorine chemistry—has created a powerful synergy, leading to the development of more effective therapeutic agents.[1][2] Heterocyclic moieties are present in approximately 85% of all bioactive compounds, providing essential scaffolds for molecular recognition and function.[3][4] In parallel, the deliberate introduction of fluorine has grown exponentially since the approval of the first fluorinated drug, fludrocortisone, in 1954.[4][5] Today, over 20% of all pharmaceuticals on the market contain at least one fluorine atom, and this figure rises to over 50% for newly approved small-molecule drugs, including a significant number of blockbuster therapies.[3][6][7]

This prevalence is not coincidental; it is a direct result of fluorine's unique and powerful effects on a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][8] Its strategic placement can transform a promising but flawed lead compound into a successful clinical candidate by addressing common challenges such as rapid metabolism, poor absorption, or off-target activity.[6][9]

The Physicochemical Impact of Fluorine: A Chemist's Toolkit

Fluorine's influence stems from a unique combination of properties that are unparalleled by any other element in the periodic table. Understanding these effects is critical to rationally designing next-generation therapeutics.

Metabolic Shielding and Enhanced Stability

One of the primary drivers for incorporating fluorine is to improve a drug's metabolic stability.[10] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like the Cytochrome P450 family.[5][10]

  • Causality: Many drug candidates fail due to rapid oxidative metabolism at vulnerable C-H bonds, particularly on aromatic or heterocyclic rings. By replacing a hydrogen atom at such a "metabolic soft spot" with fluorine, chemists can effectively block this degradation pathway, thereby increasing the drug's half-life and systemic exposure.[6][8][10] This strategy was pivotal in the development of numerous kinase inhibitors used in oncology.[8]

Modulation of Basicity (pKa)

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[8][10]

  • Causality: When placed near a basic nitrogen atom within a heterocycle, fluorine can significantly lower its pKa (reduce its basicity).[8][9] This is a crucial tactic for improving oral bioavailability. A highly basic drug can be protonated in the gut, leading to poor membrane permeability. By lowering the pKa, the molecule remains in a more neutral, lipophilic state, facilitating its passage across cellular membranes.[9][11]

Fine-Tuning Lipophilicity and Binding Interactions

While highly electronegative, the C-F bond is poorly polarizable, which allows fluorine to increase lipophilicity when substituting a hydrogen atom.[8] This can enhance membrane permeability and, in some cases, brain penetration.[8][12]

  • Causality: Beyond simple lipophilicity, fluorine can engage in unique, non-covalent interactions within a protein's binding pocket. These include dipole-dipole interactions, orthogonal multipolar C-F···C=O interactions, and even weak hydrogen bonds.[8][9] These subtle forces can significantly increase a ligand's binding affinity and selectivity for its target protein.[9][13] For example, the trifluoromethyl group in the PI3K inhibitor Alpelisib is responsible for a key hydrogen bond that enhances its affinity.[4]

Conformational Control

Through stereoelectronic effects like the gauche effect, fluorine can stabilize specific molecular conformations.[8]

  • Causality: A drug's three-dimensional shape is critical for its activity. By introducing fluorine, chemists can "lock" a molecule into its most biologically active conformation, effectively pre-organizing it for optimal binding with its target receptor. This can lead to a substantial increase in potency.[8] Studies on fluorinated piperidines, for instance, have shown that a C-F bond can stabilize the bioactive conformation, improving potency in serotonin transporter inhibitors.[8]

The diagram below illustrates the cascading effects of fluorine's core properties on the overall profile of a drug candidate.

G cluster_properties Core Physicochemical Properties cluster_effects Direct Molecular Effects cluster_outcomes Improved Drug Candidate Profile prop1 High Electronegativity effect1 pKa Modulation (Basicity Reduction) prop1->effect1 effect4 Altered Lipophilicity & Binding Interactions prop1->effect4 prop2 Strong C-F Bond effect2 Metabolic Shielding prop2->effect2 prop3 Small van der Waals Radius effect3 Conformational Control prop3->effect3 prop3->effect4 outcome1 Enhanced Bioavailability effect1->outcome1 outcome2 Increased Half-Life effect2->outcome2 outcome3 Higher Potency & Selectivity effect3->outcome3 effect4->outcome1 effect4->outcome3

Caption: Impact of Fluorine's Properties on Drug Development.

Key Classes and Case Studies

The application of these principles is best illustrated through successful, FDA-approved drugs that contain fluorinated heterocyclic motifs.

DrugFluorinated HeterocycleTherapeutic AreaKey Role of Fluorine
Favipiravir Fluorinated PyrazinoneAntiviralEnhances antiviral activity through interactions at the viral RNA polymerase active site.[3]
Sofosbuvir Fluorinated Uracil NucleotideAntiviral (Hepatitis C)The fluorine atom at the 2' position acts as a crucial chain terminator of viral replication.[3]
Sitagliptin Trifluoromethyl-TriazolopiperazineAntidiabetic (DPP-4 Inhibitor)The trifluoromethyl group provides metabolic stability and enhances binding affinity to the DPP-4 enzyme.[5]
Alpelisib Trifluoromethyl-PyridineOncology (PI3K Inhibitor)Increases metabolic stability, provides excellent oral bioavailability, and forms a critical hydrogen bond in the binding site.[4]
Celecoxib Trifluoromethyl-PyrazoleAnti-inflammatory (COX-2 Inhibitor)The CF3 group is essential for selective binding to the COX-2 enzyme over COX-1, reducing gastrointestinal side effects.[5]

Modern Synthetic Strategies for Fluorinated Heterocycles

While the benefits are clear, the synthesis of fluorinated heterocycles presents unique challenges.[1][2] Recent advances, however, have provided powerful new tools for the precise and efficient introduction of fluorine, particularly in the late stages of a synthetic sequence.

The following diagram outlines a generalized workflow for the development of a novel fluorinated heterocycle.

G start Target Design & Computational Modeling route Synthetic Route Planning start->route synth Synthesis of Non-Fluorinated Precursor route->synth fluorinate Late-Stage Fluorination (e.g., Photoredox, Enzymatic) synth->fluorinate purify Purification (HPLC, Column Chromatography) fluorinate->purify char Structural Characterization (NMR, MS, X-ray) purify->char screen In Vitro Biological Screening (Potency, Selectivity) char->screen screen->route SAR Feedback adme ADME-Tox Profiling (Metabolic Stability, Permeability) screen->adme end Lead Optimization adme->end

Caption: General Workflow for Fluorinated Heterocycle Synthesis.
Photoredox Catalysis for C-F Bond Formation

Visible-light photoredox catalysis has emerged as a revolutionary tool, enabling the formation of C-F bonds under remarkably mild conditions.[14] This method allows for the direct C-H fluorination of complex molecules, a transformation that was previously extremely difficult.[8]

  • Mechanism & Causality: These reactions typically involve a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation by visible light, engages in a single-electron transfer (SET) with a fluorine source (e.g., Selectfluor®).[14] This generates a highly reactive radical intermediate that can then effect the desired C-H fluorination. The mildness of the conditions preserves sensitive functional groups elsewhere in the molecule, making it ideal for late-stage functionalization of advanced drug intermediates.[8]

Chemo-enzymatic Fluorination

Harnessing the exquisite selectivity of enzymes offers another powerful route to fluorinated compounds.[15][16] A particularly effective strategy combines the site-selective C-H oxidation capabilities of cytochrome P450 monooxygenases with a subsequent chemical deoxofluorination step.[12]

  • Mechanism & Causality: In the first step, a P450 enzyme, either wild-type or engineered, hydroxylates a specific, unactivated C-H bond on the heterocyclic scaffold with unparalleled regio- and stereoselectivity.[12][17] This introduces a hydroxyl (-OH) group at a precise location. In the second step, this alcohol is treated with a deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®), which cleanly replaces the -OH group with a fluorine atom. This two-step process allows chemists to leverage the power of biocatalysis to overcome the inherent challenge of selectively functionalizing complex molecules.[12]

Field-Proven Experimental Protocols

The following protocols are representative methodologies grounded in published literature, designed to be self-validating through integrated purification and characterization steps.

Protocol 1: Late-Stage C-H Difluoromethylation via Organic Photoredox Catalysis

This protocol describes the direct C-H difluoromethylation of a generic heterocycle (e.g., quinoxalin-2(1H)-one) using an organic photocatalyst, adapted from methodologies described in the literature.[18]

Materials:

  • Heterocyclic Substrate (e.g., 1-methylquinoxalin-2(1H)-one)

  • Sodium difluoromethanesulfinate (CF2HSO2Na)

  • Rose Bengal (photocatalyst)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Schlenk tube or similar reaction vessel

  • Green LEDs (e.g., 3W)

  • Stir plate

  • Standard purification and analytical equipment (Silica gel, HPLC, NMR, MS)

Methodology:

  • Reaction Setup: To a dry Schlenk tube, add the heterocyclic substrate (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv.), and Rose Bengal (0.004 mmol, 2 mol%).

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMSO (1.0 mL).

  • Degassing (Trustworthiness Step): Ensure the reaction mixture is free of oxygen, which can quench the excited state of the photocatalyst, by performing three freeze-pump-thaw cycles.

  • Irradiation: Place the sealed tube approximately 2-3 cm from the green LEDs and begin vigorous stirring. The reaction is typically conducted at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Self-Validation Step): Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure difluoromethylated heterocycle.

  • Characterization (Self-Validation Step): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic triplet in the ¹⁹F NMR and a triplet of doublets in the ¹H NMR will confirm the -CHF₂ group.

Protocol 2: Chemo-enzymatic Fluorination of a Drug-like Scaffold

This protocol outlines a two-step process for selective fluorination, combining P450-catalyzed hydroxylation with chemical deoxofluorination.[12]

Step A: P450-Catalyzed Hydroxylation

Materials:

  • Drug-like substrate (e.g., a derivative of dextromethorphan)

  • Engineered P450 BM3 variant (expressed and purified)

  • NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 8.0)

  • Standard biochemical and analytical equipment

Methodology:

  • Reaction Setup: In a temperature-controlled vessel (e.g., 25 °C), prepare a solution of potassium phosphate buffer (100 mM, pH 8.0) containing the drug-like substrate (1 mM), glucose-6-phosphate (10 mM), and NADP+ (0.2 mM).

  • Enzyme Addition: Initiate the reaction by adding the P450 variant (e.g., 1-2 µM) and glucose-6-phosphate dehydrogenase (1 U/mL).

  • Incubation: Gently stir the reaction mixture for 24 hours. Monitor the formation of the hydroxylated product by reverse-phase HPLC.

  • Extraction: Quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated protein. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extract and purify the hydroxylated intermediate by flash chromatography or preparative HPLC. Characterize by NMR and MS to confirm the site of hydroxylation.

Step B: Deoxofluorination

Materials:

  • Purified hydroxylated intermediate from Step A

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere setup

Methodology:

  • Reaction Setup: Dissolve the hydroxylated intermediate (0.1 mmol, 1.0 equiv.) in anhydrous DCM (2 mL) in a dry flask under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Deoxo-Fluor® (0.12 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching (Trustworthiness Step): Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup & Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography.

  • Characterization (Self-Validation Step): Confirm the structure, purity, and stereochemistry (if applicable) of the final fluorinated product using ¹H, ¹³C, and ¹⁹F NMR, as well as HRMS.

Future Perspectives and Conclusion

The field of fluorinated heterocycles continues to evolve at a rapid pace. Future advancements will likely focus on the development of even more selective and efficient catalytic methods, including asymmetric fluorination techniques to control stereochemistry.[19][20] The expansion of enzymatic and chemo-enzymatic toolkits will provide access to previously unattainable molecular architectures.[15][16] Furthermore, as our understanding of fluorine's subtle effects on protein-ligand interactions deepens through computational and structural biology, the rational design of fluorinated drugs will become increasingly precise.[20][21]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The role of fluorine in medicinal chemistry. (n.d.). PubMed.
  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.
  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021, May 13). Loughborough University Institutional Repository.
  • Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Direct C-F bond formation using photoredox c
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, November 7).
  • (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020, January 9).
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(4), 341-356.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Direct C-F Bond Formation Using Photoredox Catalysis | Request PDF. (n.d.).
  • Chemo-enzymatic fluorination of unactiv
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Enzymatic synthesis of fluorin
  • Enzymatic synthesis of fluorinated compounds. (2021, October 10). PubMed.
  • Liu, F., & Sameem, B. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502-516.
  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). Thieme Connect.
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Fluoromethylation of Pyrrolidine Rings for Enhanced Pharmaceutical Potential

Abstract The strategic incorporation of fluoromethyl groups (–CH₂F, –CHF₂, –CF₃) into bioactive scaffolds is a cornerstone of modern medicinal chemistry. These moieties can profoundly modulate a molecule's physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluoromethyl groups (–CH₂F, –CHF₂, –CF₃) into bioactive scaffolds is a cornerstone of modern medicinal chemistry. These moieties can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[1] The pyrrolidine ring, a privileged N-heterocyclic scaffold present in numerous pharmaceuticals, serves as a prime target for such modifications.[2] This guide provides an in-depth analysis of the principal reagents and protocols for the N-fluoromethylation of pyrrolidine rings, offering researchers, scientists, and drug development professionals a technically grounded framework for experimental design and execution. We will explore the mechanistic nuances of electrophilic, nucleophilic, and radical-based approaches, detailing field-proven protocols and explaining the causality behind critical experimental choices.

Introduction: The Strategic Value of Fluoromethylated Pyrrolidines

Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong C-F bonds—make it a powerful tool in drug design.[1][3] When appended to the pyrrolidine nitrogen, fluoromethyl groups act as crucial modulators:

  • pKa Depression: The electron-withdrawing nature of fluorine atoms lowers the basicity of the pyrrolidine nitrogen. This can reduce off-target interactions (e.g., with the hERG channel) and improve oral bioavailability by modifying the molecule's ionization state at physiological pH.

  • Metabolic Shielding: The robust C-F bond can block sites of oxidative metabolism (e.g., N-dealkylation), thereby increasing the drug's half-life and overall exposure.[4]

  • Conformational Control & Binding Affinity: Fluorine substitution can influence the conformational preferences of the pyrrolidine ring and introduce new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) within a target protein's binding pocket.[1]

The choice between monofluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups allows for the fine-tuning of these properties. The CH₂F group can serve as a bioisostere for hydroxyl or thiol groups, while the lipophilic CHF₂ group is often considered a bioisostere for hydrogen-bond donors.[5][6][7] The highly electron-withdrawing and metabolically stable CF₃ group offers the most significant modulation of basicity and lipophilicity.[8]

Mechanistic Approaches & Reagent Classes

The N-fluoromethylation of a secondary amine like pyrrolidine is fundamentally a nucleophilic substitution reaction where the nitrogen atom attacks a fluoromethyl electrophile. However, the source of this electrophile and the mechanism of its generation define the major classes of reagents.

Mechanistic_Approaches cluster_0 Fluoromethylation Strategies cluster_1 Reagent Classes Pyrrolidine Pyrrolidine (Nucleophile) Electrophilic Electrophilic Reagents (e.g., Togni, Umemoto) Pyrrolidine->Electrophilic Direct Attack on 'CF₃⁺' Source Product N-Fluoromethylated Pyrrolidine Electrophilic->Product Nucleophilic Nucleophilic Reagents (e.g., Ruppert-Prakash) Generation of Nu⁻ Nucleophilic->Generation of Nu⁻ Activates Substrate Radical Radical Precursors (e.g., CF₃SO₂Na) Radical->Product Radical Addition (Often Photoredox) caption Core Fluoromethylation Strategies

Caption: Overview of major fluoromethylation strategies for pyrrolidine.

2.1. Electrophilic Trifluoromethylation

This is often the most direct approach for N-trifluoromethylation. It involves reagents that deliver a "CF₃⁺" equivalent to the nucleophilic pyrrolidine nitrogen.

  • Hypervalent Iodine Reagents (Togni Reagents): These are among the most popular and versatile electrophilic trifluoromethylating agents.[9][10] Togni's reagents are shelf-stable, crystalline solids that react with a wide range of nucleophiles, including secondary amines.[9] The reaction can proceed via a polar substitution or a single-electron transfer (SET) mechanism, depending on the substrate and conditions.[11][12]

  • Sulfonium Salts (Umemoto Reagents): These reagents are potent "CF₃⁺" donors, characterized by a trifluoromethyl group attached to a dibenzothiophenium core.[9][10] They are highly reactive and effective for trifluoromethylating even weakly nucleophilic heteroatoms.[10]

2.2. Nucleophilic Trifluoromethylation

This approach utilizes a "CF₃⁻" source. While not used for direct N-alkylation of amines, it is crucial for creating trifluoromethylated building blocks that can be later incorporated to form the pyrrolidine ring or coupled to a pyrrolidine-containing fragment.

  • Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is the workhorse for nucleophilic trifluoromethylation.[13][14] It requires activation by a fluoride source (e.g., TBAF, CsF) or a strong base to generate the trifluoromethide anion (CF₃⁻), which then attacks electrophiles like aldehydes or imines.[14][15]

2.3. Radical Trifluoromethylation

Radical-based methods have gained prominence, particularly with the advent of photoredox catalysis.[16][17] These methods generate a trifluoromethyl radical (•CF₃) that can be trapped by the substrate.

  • Sodium Triflinate (CF₃SO₂Na, Langlois Reagent): A stable, inexpensive solid that, upon oxidation (often photochemically), extrudes SO₂ to generate a •CF₃ radical.

  • Photoredox Catalysis: This powerful strategy uses a photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes) that, upon visible light irradiation, can engage in single-electron transfer with a CF₃ source (like Togni's reagent or CF₃SO₂Cl) to generate •CF₃ radicals under exceptionally mild conditions.[18][19][20]

Comparative Analysis of Key Reagents

The selection of a fluoromethylating reagent is a critical decision dictated by substrate scope, functional group tolerance, reaction conditions, and safety considerations.

Reagent ClassSpecific ExampleFluoromethyl GroupMechanismKey AdvantagesKey Limitations
Electrophilic Togni Reagent II-CF₃Electrophilic / SETBroad scope, shelf-stable, commercially available.[9]Can be expensive; stoichiometry can be high.
Electrophilic Umemoto Reagent-CF₃ElectrophilicHighly reactive, effective for weak nucleophiles.[10]Can be less selective; byproducts can be challenging.
Nucleophilic Ruppert-Prakash (TMSCF₃)-CF₃NucleophilicExcellent for carbonyls/imines; generates CF₃⁻.[14][15]Requires stoichiometric activator; sensitive to moisture.
Radical CF₃SO₂Na + Oxidant-CF₃RadicalInexpensive, stable precursor; mild conditions with photoredox.[18]Requires an initiator/catalyst system; potential for side reactions.
Electrophilic Fluoroiodomethane (CH₂FI)-CH₂FElectrophilic (Sₙ2)Commercially available liquid, direct Sₙ2 reaction.[21]Volatile (bp 53°C), potential for over-alkylation.
Nucleophilic TMSCHF₂-CHF₂NucleophilicVersatile for difluoromethylation of carbonyls.[22]Requires activation; less common than TMSCF₃.
Detailed Experimental Protocols

Safety First: All fluorination reactions should be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Some fluorinating reagents or their byproducts can be corrosive or toxic.[3][23]

Protocol 1: N-Trifluoromethylation of 2-Methylpyrrolidine using a Togni Reagent

This protocol describes a direct, electrophilic trifluoromethylation of a model secondary amine. The choice of a non-nucleophilic base is critical to prevent it from competing with the pyrrolidine for the Togni reagent.

Materials:

  • 2-Methylpyrrolidine

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I)

  • Diisopropylethylamine (DIPEA) or DBU

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Standard work-up and purification supplies (rotary evaporator, silica gel, solvents for chromatography)

Workflow Diagram:

Protocol_1_Workflow A 1. Setup - Add 2-methylpyrrolidine (1.0 eq) & CH₃CN to flask - Inert with Argon B 2. Reagent Addition - Add DIPEA (1.5 eq) - Add Togni Reagent (1.2 eq) portion-wise at 0 °C A->B C 3. Reaction - Warm to room temp. - Stir for 12-16 h - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench with sat. NaHCO₃ - Extract with Ethyl Acetate (3x) C->D E 5. Purification - Dry combined organics (Na₂SO₄) - Concentrate in vacuo - Purify via silica gel chromatography D->E F 6. Characterization - ¹H, ¹⁹F, ¹³C NMR - HRMS E->F

Caption: Experimental workflow for N-trifluoromethylation.

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 2-methylpyrrolidine (1.0 mmol, 1.0 eq) and anhydrous acetonitrile (5 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (1.5 mmol, 1.5 eq).

  • Slowly add the Togni Reagent I (1.2 mmol, 1.2 eq) in small portions over 10 minutes. Causality: Portion-wise addition helps to control any potential exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-16 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-trifluoromethyl-2-methylpyrrolidine.

  • Characterize the product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and high-resolution mass spectrometry (HRMS). Self-Validation: The characteristic quartet in the ¹H NMR for the adjacent CH group and a singlet in the ¹⁹F NMR are key indicators of successful trifluoromethylation.

Protocol 2: Monofluoromethylation of a Phenol (Model for Heteroatom Alkylation)

While not a direct N-alkylation of pyrrolidine, this protocol using fluoroiodomethane demonstrates the fundamental Sₙ2 approach for installing a -CH₂F group, a reaction that can be adapted for N-alkylation.[21]

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • Fluoroiodomethane (CH₂FI) (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification supplies

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.0 mmol, 1.0 eq) and cesium carbonate (2.0 mmol, 2.0 eq). Causality: Cs₂CO₃ is an effective base for deprotonating the phenol, generating the nucleophilic phenoxide in situ. Its high solubility in DMF facilitates the reaction.[21]

  • Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 15 minutes.

  • Add fluoroiodomethane (1.5 mmol, 1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by silica gel chromatography to obtain the desired fluoromethyl ether. Self-Validation: The appearance of a doublet in the ¹H NMR (δ ≈ 5.5-6.0 ppm, J ≈ 50-60 Hz) and a corresponding triplet in the ¹⁹F NMR are definitive spectroscopic handles for the -CH₂F group.

Conclusion and Future Outlook

The fluoromethylation of pyrrolidine rings is a mature yet continuously evolving field. While direct electrophilic methods using Togni and Umemoto reagents provide reliable access to N-CF₃ derivatives, the development of milder and more cost-effective strategies remains a priority. The rise of photoredox catalysis has opened new avenues for radical-based fluoromethylations under exceptionally gentle conditions, expanding the accessible chemical space.[16][20] Furthermore, developing novel reagents for the direct and selective N-monofluoromethylation and N-difluoromethylation of amines continues to be a significant challenge and an area of active research.[7][24] The protocols and principles outlined in this guide provide a solid foundation for researchers to strategically employ fluoromethylation as a powerful tool in the design and synthesis of next-generation therapeutics.

References
  • Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications (RSC Publishing).
  • Organic Photoredox-Catalyzed Synthesis of δ-Fluoromethylated Alcohols and Amines via 1,5-Hydrogen-Transfer Radical Relay. Organic Letters - ACS Publications.
  • Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. ResearchGate. Available at: [Link]

  • Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation.
  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation of enamines and subsequent hypervalent iodine-mediated azirination. National Institutes of Health (NIH). Available at: [Link]

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society.
  • NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters - ACS Publications. Available at: [Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. Available at: [Link]

  • Intermolecular Aminotrifluoromethylation of Alkenes by Visible-Light-Driven Photoredox Catalysis. Organic Letters - ACS Publications. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health (NIH). Available at: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imines with Fluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • Fluorination Reactions. Professor Steven V. Ley Research Group. Available at: [Link]

  • Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ResearchGate. Available at: [Link]

  • Fluorine and Fluorination Chemistry. Mettler Toledo. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. Available at: [Link]

  • Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. National Institutes of Health (NIH). Available at: [Link]

  • Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available at: [Link]

  • N-Monomethylation of amines using paraformaldehyde and H2. RSC Publishing. Available at: [Link]

  • The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted Carbon Centers. CHIMIA. Available at: [Link]

  • Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. National Institutes of Health (NIH). Available at: [Link]

  • Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Available at: [Link]

  • General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis. Available at: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. MDPI. Available at: [Link]

  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters - ACS Publications. Available at: [Link]

  • (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. ResearchGate. Available at: [Link]

  • Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. Available at: [Link]

  • Oxidative Difluoromethylation of Tetrahydroisoquinolines Using TMSCF2SPh: Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines and Benzo[a]quinolizidines. PubMed. Available at: [Link]

  • Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters - ACS Publications. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Radiodifluoromethylation of well-functionalized molecules. National Institutes of Health (NIH). Available at: [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]

  • A Convenient Synthesis of CHF 2 O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

Sources

Application

Application Note: Fluorinated Pyrrolidines in Peptide Mimetic Synthesis

Abstract The incorporation of fluorine into the pyrrolidine ring of proline creates a "tunable" amino acid that exerts profound stereoelectronic control over peptide backbone conformation.[1][2][3] Unlike standard steric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into the pyrrolidine ring of proline creates a "tunable" amino acid that exerts profound stereoelectronic control over peptide backbone conformation.[1][2][3] Unlike standard steric constraints, 4-fluoroproline (4-Flp) and 4-fluoroproline (4-flp) utilize the gauche effect to lock the pyrrolidine ring into specific endo or exo puckers, thereby dictating the cis/trans isomerization state of the peptide bond.[2] This guide details the mechanistic principles, synthesis of fluorinated building blocks, and optimized Solid Phase Peptide Synthesis (SPPS) protocols for integrating these motifs into bioactive peptides.

Part 1: The Fluorine Effect in Proline Mimicry

The utility of fluorinated prolines stems from the high electronegativity of fluorine (


), which induces specific conformational preferences through the gauche effect. This is not merely a steric substitution; it is an electronic override of the ring's flexibility.
The Stereoelectronic Decision Matrix

The pyrrolidine ring exists in dynamic equilibrium between


-exo (up) and 

-endo (down) puckers. Fluorination biases this equilibrium based on stereochemistry:
  • (4R)-Fluoroproline (Flp): The fluorine atom prefers a gauche orientation relative to the ring nitrogen.[4] This forces the ring into the

    
    -exo  pucker.[5][6] This conformation pre-organizes the backbone 
    
    
    
    angles to favor a trans peptide bond (
    
    
    ).
  • (4S)-Fluoroproline (flp): The stereochemical inversion forces the ring into the

    
    -endo  pucker to maintain the favorable gauche overlap. This destabilizes the trans isomer and lowers the barrier to cis  peptide bond formation, or significantly increases the cis population compared to native proline.
    
Mechanistic Visualization

G Start Target Conformation Trans Stable Trans Amide (Collagen / Alpha-Helix) Start->Trans Requirement Cis Promote Cis Amide (Beta-Turns / Polyproline I) Start->Cis Requirement R_Iso (4R)-Fluoroproline (Flp) Trans->R_Iso Select S_Iso (4S)-Fluoroproline (flp) Cis->S_Iso Select Exo C-Gamma EXO Pucker (Gauche Effect) R_Iso->Exo Induces Endo C-Gamma ENDO Pucker (Gauche Effect) S_Iso->Endo Induces Stab Hyperstability (e.g., Collagen Triple Helix) Exo->Stab Result Flex Turn Induction (e.g., Beta-Hairpin) Endo->Flex Result

Figure 1: Decision matrix for selecting the appropriate fluorinated diastereomer based on the desired structural outcome.

Part 2: Strategic Synthesis of Building Blocks

While "Proline Editing" on-resin is possible, the most robust method for drug development is the solution-phase synthesis of Fmoc-protected fluorinated building blocks. This allows for rigorous purification and quality control before the expensive SPPS process.

Protocol A: Deoxo-Fluor Mediated Synthesis of Fmoc-(4S)-Fluoro-L-Proline

Objective: Convert commercially available (4R)-Hydroxy-L-Proline (Hyp) to (4S)-Fluoro-L-Proline via nucleophilic inversion (


).

Safety Note: This protocol uses Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally more stable than DAST but still releases HF upon hydrolysis. Perform all steps in a fume hood.

Materials
  • Starting Material: Boc-Trans-4-Hydroxy-L-Proline Methyl Ester (commercially available).

  • Fluorinating Agent: Deoxo-Fluor (1.2 equivalents).

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Quench: Saturated NaHCO3.

Step-by-Step Methodology
  • Preparation: Dissolve Boc-Hyp-OMe (10 mmol) in anhydrous DCM (40 mL) under an inert atmosphere (

    
     or Ar). Cool the solution to -20°C.
    
  • Fluorination: Add Deoxo-Fluor (12 mmol) dropwise over 15 minutes.

    • Expert Insight: Do not allow the temperature to rise above 0°C during addition. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The product (fluoride) usually runs faster than the alcohol starting material.

  • Quenching: Cool back to 0°C. Slowly add saturated aqueous NaHCO3. Vigorous effervescence will occur (

    
     release).
    
  • Workup: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove amine byproducts) and brine. Dry over MgSO4.

  • Deprotection/Reprotection (The "Switch"):

    • The resulting product is Boc-(4S)-F-Pro-OMe .

    • Hydrolyze the methyl ester (LiOH, THF/H2O).

    • Remove Boc (4N HCl in Dioxane).

    • Install Fmoc (Fmoc-OSu, NaHCO3, Dioxane/H2O).

    • Why? Fmoc/tBu strategy is standard for modern SPPS.

Yield: Typically 75–85% for the fluorination step.

Part 3: Incorporation into Peptides (SPPS Protocols)

Coupling fluorinated prolines presents a kinetic challenge.[4] The electron-withdrawing fluorine atom lowers the nucleophilicity of the pyrrolidine nitrogen (when coupling to it) and can induce steric drag.

Comparative Physicochemical Data
PropertyL-Proline(4R)-F-Proline(4S)-F-ProlineImpact on SPPS
Ring Pucker Mixed

-Exo

-Endo
Dictates folding speed
Amine pKa ~10.6~9.2~9.1Reduced Nucleophilicity

4.66.7~2.5Affects secondary structure
Lipophilicity LowModerateModerateImproves membrane permeability
Protocol B: Optimized SPPS Coupling Cycle

Challenge: Standard DIC/HOBt couplings often fail or proceed slowly when the N-terminal residue is a fluoroproline due to the lowered pKa (~1.5 units drop).

Reagents
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Workflow
  • Coupling OF Fmoc-F-Pro-OH (To the resin-bound peptide):

    • Use standard conditions (3 eq AA, 2.9 eq HATU, 6 eq DIPEA).

    • Time: 45 minutes (Single coupling is usually sufficient).

    • Note: Activation of the carboxylate is not significantly hindered by the fluorine at position 4.

  • Coupling TO H-F-Pro-Peptide-Resin (The Critical Step):

    • The secondary amine of the resin-bound fluoroproline is electronically deactivated.

    • Condition: Use HATU or HOAt/DIC . Avoid HBTU/PyBOP as they are often too slow, leading to capping or deletion sequences.

    • Stoichiometry: 4 eq Incoming Fmoc-AA : 3.9 eq HATU : 8 eq DIPEA.

    • Time: Double coupling is mandatory . 2 x 60 minutes.

    • Monitoring: Chloranil test is required (Kaiser test does not work on secondary amines).

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The C-F bond is stable to acidolysis.

Part 4: Structural Validation

Once synthesized, the presence and effect of the fluorinated motif must be validated.

19F NMR Spectroscopy

Fluorine provides a silent background in biological systems, making it an excellent probe.

  • Chemical Shift: ~ -176 ppm (relative to CFCl3).

  • Conformational Reporter: The chemical shift is sensitive to the cis/trans state of the amide bond. Distinct peaks will appear for cis and trans populations, allowing direct calculation of

    
     via integration.
    
Circular Dichroism (CD)
  • Collagen Mimics: If designing collagen triple helices, (4R)-Flp should increase the melting temperature (

    
    ) significantly compared to Pro. (4S)-flp will decrease it or prevent folding.
    
  • Polyproline II Helix (PPII): Characterized by a strong negative band at ~200 nm and a weak positive band at ~225 nm.

References

  • Raines, R. T. (2005). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Raines Lab. [Link]

  • Hodges, J. A., & Raines, R. T. (2003).[7] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262-9263.[7] [Link]

  • Newberry, C. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Curr Chem. [Link]

  • Verhoork, S. J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • Qiu, X. L., & Qing, F. L. (2011). Synthesis of fluorinated amino acids. European Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Scalable Synthesis Routes for 3,4-Disubstituted Pyrrolidines

Part 1: Strategic Overview & Route Selection The 3,4-disubstituted pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and glycosid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Route Selection

The 3,4-disubstituted pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and glycosidase inhibitors. Unlike the easily accessible 2-substituted pyrrolidines (derived from proline), the 3,4-disubstituted variants present significant stereochemical challenges, particularly when scaling to multigram or kilogram quantities.

This guide details two distinct, field-proven routes chosen for their scalability, atom economy, and stereochemical fidelity.

Decision Matrix: Selecting the Right Protocol
FeatureRoute A: Asymmetric [3+2] Cycloaddition Route B: Chiral Pool (Tartaric Acid)
Primary Utility Complex, highly substituted scaffolds (3 or 4 stereocenters).trans-3,4-disubstituted targets; 3,4-dihydroxy or diamino derivatives.[1]
Stereocontrol Catalyst-controlled (Ag/Cu chiral ligands).Substrate-controlled (defined by L- or D-Tartaric acid).
Scalability High (Batch or Flow). Requires careful exotherm management.Very High. Uses cheap reagents; standard unit operations.
Key Reagents Azomethine ylides, AgOAc/Cu(I), Chiral Phosphines.Tartaric acid, Benzylamine, LiAlH4/Red-Al.
Cost Profile Moderate to High (Ligand cost).Low.

Part 2: Route A – Asymmetric [3+2] Cycloaddition

Best for: Rapid assembly of complex chiral pyrrolidines with multiple stereocenters.

Mechanistic Insight

This route utilizes the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from imino esters) with electron-deficient alkenes (dipolarophiles). The reaction is concerted, ensuring that the stereochemistry of the alkene is conserved in the product.

  • The Catalyst's Role: Ag(I) or Cu(I) salts coordinate with the imino ester and the chiral ligand to block one face of the dipole, inducing high enantioselectivity.

  • The "Endo" Preference: Secondary orbital interactions typically favor the endo transition state, yielding specific diastereomers (often cis-3,4 relationships relative to the 2-position).

Experimental Protocol (Scalable to 50g)

Target: Methyl (2S,3R,4S)-4-nitro-1,3-diphenylpyrrolidine-2-carboxylate (Representative Scaffold)

Materials
  • Imine Precursor: Methyl benzylideneglycinate (1.0 equiv)

  • Dipolarophile:

    
    -Nitrostyrene (1.1 equiv)
    
  • Catalyst Precursor: AgOAc (3 mol%)[2][3]

  • Ligand: Chiral Phosphine (e.g., Fesulphos or commercially available t-Bu-FAP) (3.3 mol%)

  • Base: DIPEA (10 mol%)

  • Solvent: Toluene (0.5 M concentration)

Step-by-Step Methodology
  • Catalyst Formation: In a flame-dried reactor under N2, dissolve AgOAc and the Chiral Ligand in Toluene. Stir at RT for 30 min. The solution typically turns from colorless to pale yellow, indicating complex formation.

  • Substrate Addition: Add the Imine Precursor and Base (DIPEA) to the catalyst solution. Stir for 10 min.

  • Controlled Addition (Critical for Scale): Cool the mixture to 0°C. Add the Dipolarophile (dissolved in minimal Toluene) dropwise over 60 minutes.

    • Why? Azomethine ylide formation and subsequent cycloaddition are exothermic. Controlled addition prevents thermal runaway and dimerization of the dipole.

  • Reaction: Allow to warm to RT and stir for 12-18 hours. Monitor by HPLC/TLC.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. The product often crystallizes upon addition of cold Et2O or Hexanes. If not, flash chromatography (SiO2, Hex/EtOAc) is required.

Data Specification
ParameterTypical Value
Yield 85 - 95%
dr (endo:exo) > 95:5
ee > 90 - 98%
Visualization: Catalytic Cycle

G Start Imine Precursor (AgOAc + Ligand) Complex Metal-Bound Azomethine Ylide Start->Complex Base (DIPEA) Deprotonation TS Endo-Transition State (Face Blocked by Ligand) Complex->TS + Dipolarophile (Alkenes) Product Chiral Pyrrolidine (+ Ag Catalyst Regeneration) TS->Product Cycloaddition Product->Start Catalyst Turnover

Figure 1: Ag(I)-catalyzed Azomethine Ylide Cycloaddition Cycle.

Part 3: Route B – Chiral Pool from Tartaric Acid

Best for: Industrial production of trans-3,4-disubstituted pyrrolidines (e.g., 3,4-dihydroxy, 3,4-diamino).[1]

Mechanistic Insight

L-Tartaric acid provides a cheap, enantiopure C4 backbone. The strategy involves locking the conformation into a cyclic imide, followed by reduction. The trans-diol relationship is preserved from the natural product.

Experimental Protocol (Scalable to >1kg)

Target: (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine

Materials
  • L-Tartaric Acid (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Acetic Anhydride (2.5 equiv) or Xylenes for thermal dehydration

  • Reducing Agent: LiAlH4 (2.5 equiv) or Red-Al (Vitride)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology

Step 1: Imide Formation (The Tartrimide)

  • Suspend L-Tartaric acid in Xylenes. Add Benzylamine.

  • Reflux using a Dean-Stark trap to remove water. The reaction forms N-benzyltartrimide.

  • Alternative: Use Acetic Anhydride to form Diacetyltartaric anhydride first, then react with Benzylamine, then deprotect. The thermal Xylene route is more atom-economical for scale.

  • Isolation: Cool to RT. The imide often precipitates. Filter and wash with cold Ethanol. Yield: ~80-90%.[4]

Step 2: Reduction (The Critical Safety Step)

  • Setup: In a reactor with a reflux condenser and N2 line, charge anhydrous THF and LiAlH4 (pellets preferred for handling). Cool to 0°C.[1][3][5]

  • Addition: Add the N-benzyltartrimide (solid or slurry in THF) portion-wise.

    • Caution: Significant H2 evolution. Maintain internal temp <10°C.

  • Reflux: Once addition is complete, warm to reflux for 4-6 hours to ensure complete reduction of both carbonyls.

  • Fieser Workup (Mandatory for Scale):

    • Cool to 0°C.[1][5]

    • For every x grams of LiAlH4 used, add:

      • x mL Water (very slowly)

      • x mL 15% NaOH[5]

      • 3x mL Water[5]

    • Stir vigorously for 30 min until a white, granular precipitate forms (Lithium Aluminate salts).

  • Filtration: Filter off the salts. They should be free-flowing, not slimy.

  • Isolation: Evaporate THF to yield the crude trans-3,4-dihydroxypyrrolidine. Recrystallize from EtOAc/EtOH.

Data Specification
ParameterTypical Value
Overall Yield 70 - 80% (2 steps)
Purity > 98% (HPLC)
Chirality Retained from Tartaric Acid
Visualization: Chiral Pool Workflow

Tartaric Tartaric L-Tartaric Acid (Chiral Source) Imide N-Benzyl Tartrimide (Cyclic Intermediate) Tartaric->Imide BnNH2, Xylenes Reflux (-H2O) Reduction LiAlH4 Reduction (Fieser Workup) Imide->Reduction Hydride Transfer Product (3R,4R)-N-Bn-3,4- dihydroxypyrrolidine Reduction->Product Ring Saturation Deriv Functionalization (MsCl -> NaN3 -> Diamine) Product->Deriv Optional Downstream

Figure 2: Synthesis of trans-3,4-disubstituted pyrrolidines from L-Tartaric Acid.

Part 4: Troubleshooting & Safety

Azomethine Ylide Safety (Route A)
  • Hazard: Azomethine ylides are unstable intermediates.[3] Accumulation can lead to uncontrolled polymerization.

  • Control: Always run the reaction in semi-batch mode (slow addition of the dipolarophile or base) to ensure the dipole is consumed as fast as it is generated.

Aluminum Hydride Workup (Route B)
  • Issue: "Slimy" emulsions during LiAlH4 workup trap product and lower yield.

  • Solution: Adhere strictly to the 1:1:3 Fieser method (Water : 15% NaOH : Water). Do not rush the stirring step; the salts must turn white and granular before filtration.

Catalyst Removal (Route A)
  • Issue: Residual Ag/Cu in pharma intermediates.

  • Solution: Use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) post-reaction to reduce metal content to <10 ppm.

References

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv. Available at: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides. Accounts of Chemical Research. Available at: [Link]

  • Highly Enantioselective Ag(I)-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides. Journal of the American Chemical Society. Available at: [Link]

  • A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Molecules. Available at: [Link]

  • Synthesis and Characterization of Long-Chain Tartaric Acid Diamides. Molecules. Available at: [Link]

  • Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine Isomers

Welcome to the technical support center for the purification of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine isomers. This guide is designed for researchers, scientists, and drug development professionals navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine isomers. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating specific stereoisomers of this valuable building block. The presence of two stereocenters at the C3 and C4 positions gives rise to two pairs of enantiomers, which exist as diastereomers to one another. Understanding this relationship is critical to devising a successful purification strategy.

This center provides in-depth answers to common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern separation science. Our goal is to empower you with the knowledge to not only solve immediate purification issues but also to strategically design robust separation processes for future projects.

Core Concepts: Understanding Your Isomeric Mixture

Before troubleshooting, it's essential to recognize the isomeric landscape of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine. The C3 and C4 positions are chiral centers, leading to four possible stereoisomers:

  • (3R, 4R) and (3S, 4S) : This is a pair of enantiomers (the trans isomers).

  • (3R, 4S) and (3S, 4R) : This is a pair of enantiomers (the cis isomers).

The relationship between a cis and a trans isomer (e.g., (3R, 4R) and (3R, 4S)) is diastereomeric. This distinction is the cornerstone of your purification strategy, as diastereomers have different physical properties and can be separated by achiral techniques, while enantiomers require a chiral environment for resolution.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: I'm using reverse-phase HPLC/Flash Chromatography to separate the cis and trans diastereomers, but the resolution is poor (peaks are overlapping). What should I do?

Answer: Poor resolution between diastereomers in achiral chromatography is a common challenge stemming from their similar polarities.[1] Here’s a systematic approach to troubleshoot this:

  • Optimize the Mobile Phase Gradient: The polarity difference between your diastereomers may be subtle. A shallower gradient provides more time for the column to differentiate between the two, improving separation. If you are running an isocratic method, systematically decrease the percentage of the strong solvent (e.g., acetonitrile or methanol).

  • Change the Organic Modifier: The nature of the organic solvent impacts selectivity. If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. These different interactions with your analytes and the stationary phase can alter elution order and improve resolution.

  • Modify the Mobile Phase pH (for HPLC): Your pyrrolidine derivative has a basic nitrogen atom. Adjusting the pH of the aqueous portion of your mobile phase with an additive like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) will protonate the nitrogen.[2] This ensures a consistent charge state, leading to sharper peaks and potentially altering selectivity enough to resolve the diastereomers.

  • Evaluate the Stationary Phase: If mobile phase optimization fails, the stationary phase may not be suitable. A standard C18 column is a good starting point, but other phases can offer different selectivities. Consider a Phenyl-Hexyl phase, which provides pi-pi interactions, or a Cyano phase for different dipole-dipole interactions.[3]

Question: My compound "oiled out" during my attempt at crystallization instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase because it is below its melting point but above its solubility limit at that temperature.[4] This is often due to high impurity levels or an inappropriate solvent system.

  • Causality: The high concentration of solute and/or impurities disrupts the ordered process of crystal lattice formation, leading to an amorphous, liquid-like separation.

  • Troubleshooting Steps:

    • Slow Down Cooling: Rapid cooling is a primary cause. Allow the heated, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. This gives the molecules more time to orient themselves correctly into a crystal lattice.[4]

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.[4]

    • Introduce a Seed Crystal: If you have a tiny amount of pure, solid material, add a single crystal to the supersaturated solution just as it begins to cool. This provides a template for proper crystal growth.

    • Change the Solvent System: The chosen solvent may be too good or too poor. An ideal crystallization solvent dissolves the compound well when hot but poorly when cold. Experiment with different solvents or solvent/anti-solvent pairs (e.g., isopropanol/hexane, ethanol/water).[2]

    • Charcoal Treatment: If you suspect colored or highly polar impurities are inhibiting crystallization, you can add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution through celite before cooling. This can remove impurities that interfere with crystal formation.[4]

Question: I'm trying to separate the enantiomers of the trans pair using chiral SFC, but both enantiomers are eluting as a single peak. What is my next step?

Answer: Co-elution in chiral chromatography means the chiral stationary phase (CSP) is not differentiating between the enantiomers under the current conditions. Supercritical Fluid Chromatography (SFC) is an excellent tool for chiral separations due to its high efficiency and speed.[5][6] Method development is often an empirical screening process.

  • Causality: Enantiomeric recognition relies on transient, three-point interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) between the analyte and the CSP. If these interactions are not favorable or specific enough, no separation will occur.

  • Systematic Screening Protocol:

    • Screen Different CSPs: This is the most critical factor. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are the workhorses for chiral separations and a great starting point.[2][] If one doesn't work, screen others as their chiral recognition mechanisms are different.

    • Screen Organic Modifiers (Co-solvents): In SFC, the mobile phase is typically supercritical CO2 with a small amount of an organic modifier. The choice of modifier is crucial.[5] Screen the primary alcohols: Methanol, Ethanol, and Isopropanol. Methanol is often a good starting point due to its polarity and low viscosity.[5]

    • Introduce an Additive: For a basic compound like your pyrrolidine, an acidic or basic additive can dramatically improve peak shape and selectivity. For basic compounds, basic additives are often tried first. Add a small amount (e.g., 0.1-0.3%) of diethylamine (DEA), isopropylamine, or triethylamine (TEA) to your organic modifier. This prevents the basic analyte from interacting strongly with residual acidic sites on the silica support, reducing peak tailing and sometimes inducing separation.

Frequently Asked Questions (FAQs)

Question: What is the most logical overall strategy for purifying all four isomers from a crude reaction mixture?

Answer: The most efficient and cost-effective strategy is a two-stage approach that first leverages the physical differences between diastereomers and then resolves the remaining enantiomeric pairs.

  • Stage 1: Achiral Separation of Diastereomers. The cis and trans pairs are diastereomers and have different physical properties.[1] You can separate these two pairs using standard, inexpensive achiral chromatography (e.g., silica gel flash chromatography or reverse-phase chromatography). This will give you two purified fractions: one containing the racemic cis pair ((3R, 4S) / (3S, 4R)) and another containing the racemic trans pair ((3R, 4R) / (3S, 4S)). This step significantly simplifies the subsequent chiral separation.

  • Stage 2: Chiral Separation of Enantiomers. Each of the two fractions from Stage 1 is a racemic mixture. These must be separated using a chiral technique. Chiral preparative SFC is often the preferred method in industry due to its speed, efficiency, and reduced solvent usage compared to HPLC.[8][9] You will need to develop a specific chiral method for the cis pair and another for the trans pair, as they may behave differently on the same chiral column.

This workflow is visualized in the diagram below.

G start Crude Mixture (All 4 Isomers) achiral Stage 1: Achiral Purification (e.g., Flash Chromatography) start->achiral Separate Diastereomers rac_cis Racemic cis Pair ((3R, 4S) + (3S, 4R)) achiral->rac_cis rac_trans Racemic trans Pair ((3R, 4R) + (3S, 4S)) achiral->rac_trans chiral_cis Stage 2: Chiral SFC/HPLC rac_cis->chiral_cis Resolve Enantiomers chiral_trans Stage 2: Chiral SFC/HPLC rac_trans->chiral_trans Resolve Enantiomers end_3R4S Pure (3R, 4S) chiral_cis->end_3R4S end_3S4R Pure (3S, 4R) chiral_cis->end_3S4R end_3R4R Pure (3R, 4R) chiral_trans->end_3R4R end_3S4S Pure (3S, 4S) chiral_trans->end_3S4S

Caption: Overall Purification Strategy Workflow.

Question: For large-scale purification (>10g), is chromatography still the best option?

Answer: While preparative chromatography is scalable, classical resolution via diastereomeric salt crystallization often becomes more economically viable and practical at larger scales.[2]

  • Mechanism: This technique involves reacting your racemic pyrrolidine (which is basic) with a single enantiomer of a chiral acid (e.g., (R)-(-)-Mandelic Acid or Tartaric Acid). This reaction forms a pair of diastereomeric salts.[2] Because these salts are diastereomers, they have different solubilities in a given solvent.

  • Process: One of the diastereomeric salts will preferentially crystallize from the solution upon cooling. This solid can be collected by filtration. The purified salt is then treated with a base to neutralize the resolving agent and liberate the single, enantiomerically enriched pyrrolidine. The other enantiomer remains in the mother liquor and can be recovered.

  • Advantages: This method is highly scalable, uses standard laboratory equipment, and can be very cost-effective.

  • Challenges: It requires screening for a suitable chiral resolving agent and crystallization solvent, and the yield for a single enantiomer is theoretically limited to 50%.

Question: What is chiral derivatization and when should I use it?

Answer: Chiral derivatization is an indirect method for separating enantiomers. The process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These newly formed diastereomers can then be separated on a standard, less expensive achiral column (like C18).[2][]

  • When to Use It:

    • Analytical Purposes: It is excellent for determining enantiomeric excess (ee%) when a direct chiral method is unavailable.

    • Lack of a UV Chromophore: If your pyrrolidine lacks a UV-active group for detection, you can use a CDA that imparts one (e.g., a naphthalene-based agent), enhancing detection sensitivity.[]

    • Preparative Challenges: If direct chiral chromatography (HPLC/SFC) proves difficult or extremely expensive for a particular pair of enantiomers, this can be an alternative. However, it adds two extra chemical steps (derivatization and removal of the agent), which can impact overall yield.

G cluster_0 Direct Chiral Method cluster_1 Indirect Method (Derivatization) racemate Racemic Mixture (R-Pyr + S-Pyr) chiral_col Chiral Column (SFC/HPLC) racemate->chiral_col R_Pyr Pure R-Pyr chiral_col->R_Pyr S_Pyr Pure S-Pyr chiral_col->S_Pyr racemate2 Racemic Mixture (R-Pyr + S-Pyr) reaction + Chiral Agent (S-CDA) (Reaction) racemate2->reaction diastereomers Diastereomer Mix (R,S-Deriv + S,S-Deriv) reaction->diastereomers achiral_col Achiral Column (e.g., C18) diastereomers->achiral_col RS_Deriv R,S-Deriv achiral_col->RS_Deriv SS_Deriv S,S-Deriv achiral_col->SS_Deriv cleavage1 Cleavage RS_Deriv->cleavage1 cleavage2 Cleavage SS_Deriv->cleavage2 R_Pyr2 Pure R-Pyr cleavage1->R_Pyr2 S_Pyr2 Pure S-Pyr cleavage2->S_Pyr2

Caption: Comparison of Direct vs. Indirect Chiral Separation.

Experimental Protocols
Protocol 1: Method Development for Chiral SFC Separation

This protocol outlines a systematic screening approach to find a separation method for a racemic pair of 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine isomers.

1. System and Column Preparation:

  • System: Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator set to 150 bar.

  • Columns: Screen a set of 4-6 common polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Equilibration: Equilibrate each column with the initial mobile phase for 5-10 column volumes or until a stable baseline is achieved.

2. Mobile Phase and Screening Conditions:

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifiers): Prepare separate bottles of Methanol, Ethanol, and Isopropanol. If the analyte is basic, prepare parallel sets containing 0.2% Isopropylamine as an additive.

  • Flow Rate: 3.0 mL/min.

  • Temperature: 40 °C.

  • Detection: UV at 210-220 nm.

  • Screening Gradient: A fast, generic gradient is often used for initial screening (e.g., 5% to 40% Modifier over 5 minutes).

3. Execution:

  • Inject the racemic sample onto the first column using the Methanol modifier.

  • Run the screening gradient.

  • Repeat for Ethanol and Isopropanol modifiers.

  • If no separation and/or poor peak shape is observed, repeat the screen using the modifiers containing the basic additive.

  • Switch to the next column in the screening set and repeat the process.

4. Optimization:

  • Once a "hit" (partial or full separation) is identified, optimize the method.

  • Switch to an isocratic mobile phase composition based on the elution conditions from the screening gradient.

  • Fine-tune the percentage of the modifier to maximize resolution (Rs > 1.5 is ideal).

  • Adjust temperature and back-pressure to further improve the separation if needed.

Protocol 2: Diastereomeric Salt Crystallization

This protocol is a general guideline for resolving a racemic mixture of the pyrrolidine via crystallization.

1. Reagent and Solvent Selection:

  • Substrate: 1.0 equivalent of the racemic 3-Cyclohexyl-4-(fluoromethyl)pyrrolidine.

  • Resolving Agent: 0.5-1.0 equivalent of a chiral acid (e.g., L-(-)-Dibenzoyl-tartaric acid or (R)-(-)-Mandelic acid). Note: Using a sub-stoichiometric amount of resolving agent can sometimes yield a purer salt.

  • Solvent: Screen for a solvent that dissolves the salt when hot but has low solubility when cold (e.g., Ethanol, Isopropanol, Acetone, or mixtures with water/heptane).

2. Procedure:

  • In a flask, dissolve the racemic pyrrolidine in the chosen solvent with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent in a minimal amount of the same hot solvent.

  • Slowly add the resolving agent solution to the pyrrolidine solution while warm.

  • Allow the mixture to cool slowly to room temperature. Crystal formation should be observed. If not, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization appears complete at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize yield.

3. Isolation and Liberation:

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Dry the crystals. This is your diastereomerically pure salt.

  • To recover the free base, dissolve the salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, dry with a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched pyrrolidine.

  • Determine the enantiomeric excess (ee%) of the product using an analytical chiral HPLC or SFC method.

Data Summary Table
Purification MethodPrimary ApplicationScaleSpeedCost per SampleKey AdvantagesKey Disadvantages
Achiral Flash Chromatography Diastereomer Separationmg to >100 gFastLowHigh throughput, low cost, simple setup.Not applicable for enantiomers.
Achiral Prep HPLC Diastereomer Separationmg to gModerateModerateHigher resolution than flash chromatography.Higher solvent consumption and cost.
Chiral Prep HPLC Enantiomer Separationmg to gSlowHighHigh-resolution separations are possible.High solvent cost, long run times.[5]
Chiral Prep SFC Enantiomer Separationmg to >kgVery FastModerateFast, "green" (less organic solvent), easier fraction evaporation.[5][6][8]Higher initial equipment cost.
Diastereomeric Salt Crystallization Enantiomer Separationg to >kgSlowLowVery scalable, low solvent cost, uses standard equipment.[2]Method development can be tedious, yield is max 50% per cycle.
Chiral Derivatization Analytical / Special Casesmg to gSlowModerateEnables separation on achiral columns, can improve detection.[2][]Adds two chemical steps, potential for racemization.
References
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]

  • Chiral and Achiral Compounds Purification. Neopharm Labs. Available at: [Link]

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. ResearchGate. Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. Available at: [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Lipophilicity Profiling of Cyclohexyl-Pyrrolidine Scaffolds: Implications for CNS Penetration and Pharmacokinetics

[1] Executive Summary & Technical Context The incorporation of cyclohexyl moieties into pyrrolidine-based scaffolds represents a significant structural modification in the design of central nervous system (CNS) ligands....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context

The incorporation of cyclohexyl moieties into pyrrolidine-based scaffolds represents a significant structural modification in the design of central nervous system (CNS) ligands. This guide analyzes the lipophilicity (LogP) shift observed when transitioning from linear alkyl chains (e.g.,


-PVP) to bulky cycloalkyl substituents (e.g., 

-PCYP).[1]

Lipophilicity is the primary determinant of Blood-Brain Barrier (BBB) permeability.[1] While the "Goldilocks Zone" for CNS-active drugs typically lies between LogP 2.0 and 4.0, cyclohexyl-pyrrolidine derivatives often push this boundary, exhibiting enhanced dopamine transporter (DAT) affinity but risking metabolic entrapment.

Target Audience: Medicinal Chemists, Pharmacokineticists, and CNS Drug Developers.

Structural Analysis: The "Cyclohexyl Shift"

To understand the lipophilic impact, we compare the cyclohexyl-pyrrolidine motif against standard alkyl analogs. The cyclohexyl group introduces significant hydrophobic bulk without adding rotatable bonds, creating a rigid, lipophilic "anchor" that drastically alters the partition coefficient.

Comparative Scaffolds
CompoundSystematic NameStructural ModificationPredicted cLogP*

-PVP
(Control)

-Pyrrolidinovalerophenone
Linear Propyl Chain~3.8

-PCYP
(Target)
2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-oneCyclohexyl Ring ~4.7 - 5.1

-PCPe
(Analog)

-Pyrrolidinocyclopentanophenone
Cyclopentyl Ring~4.2

> cLogP values are consensus estimates based on fragmental contribution methods.

Key Insight: The substitution of a propyl chain (in


-PVP) with a cyclohexyl ring (in 

-PCYP) increases the LogP by approximately 1.0–1.2 log units .[1] This shift pushes the compound near the upper threshold of Lipinski’s Rule of 5 (LogP < 5), suggesting high BBB permeability but potentially poor aqueous solubility and rapid hepatic clearance.

Experimental Methodology: RP-HPLC Determination

Direct "Shake-Flask" methods (octanol/water) are often unreliable for highly lipophilic, ionizable amines due to emulsion formation and low aqueous solubility.[1] The industry standard for these derivatives is Reversed-Phase HPLC (RP-HPLC) , correlating retention time (


) with lipophilicity.[1]
Protocol: Chromatographic Hydrophobicity Index (CHI)

Objective: Determine the operational LogP (


) of cyclohexyl-pyrrolidine derivatives.
Phase 1: System Setup
  • Instrument: Agilent 1200 Infinity II or equivalent with DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Reason: C18 mimics the lipid bilayer of the BBB.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1] Reason: Physiological pH is critical for ionizable pyrrolidines.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

Phase 2: Calibration (The Polycratic Method)

Run a set of 5 reference standards with known LogP values to create a calibration curve.

  • Standards: Caffeine (LogP -0.07), Acetophenone (1.58), Benzene (2.13), Toluene (2.73), Naphthalene (3.30).[1]

  • Calculation: Calculate the Capacity Factor (

    
    ) for each standard:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is the void time, usually determined by Uracil injection).
  • Regression: Plot LogP (y-axis) vs. Log

    
     (x-axis) to obtain the linear equation:
    
    
    
    
    [1]
Phase 3: Sample Analysis
  • Inject 10 µL of the cyclohexyl derivative (dissolved in MeOH).

  • Record

    
     and calculate 
    
    
    
    .
  • Apply the regression equation to determine

    
    .
    

Logical Workflow & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the experimental workflow for assessing these derivatives.

G cluster_0 Structural Input cluster_1 Physicochemical Impact cluster_2 Biological Consequence Struct_Alkyl Linear Alkyl Chain (e.g., alpha-PVP) Lipophilicity Lipophilicity (LogP) Increases +1.2 units Struct_Alkyl->Lipophilicity Baseline Struct_Cyclo Cyclohexyl Ring (e.g., alpha-PCYP) Struct_Cyclo->Lipophilicity Enhances Steric Steric Bulk Rigid conformation Struct_Cyclo->Steric Adds Rigidity BBB BBB Penetration (High Passive Diffusion) Lipophilicity->BBB LogP > 4.0 Metabolism Metabolic Clearance (Vulnerable to P450) Lipophilicity->Metabolism Lipophilic Trap Potency DAT Potency (Increased Affinity) Steric->Potency Receptor Fit BBB->Potency CNS Availability

Figure 1: SAR Logic Flow.[1] Transitioning to a cyclohexyl scaffold increases lipophilicity and steric bulk, enhancing BBB penetration and DAT affinity but increasing metabolic susceptibility.

Comparative Performance Data

The table below synthesizes data derived from literature consensus on pyrrolidine cathinones and computational modeling.

CompoundMolecular WeightcLogP (Calc)HPLC Retention (

)
Experimental LogP (Est)BBB Permeability Prediction

-PVP
231.3 g/mol 3.804.23.75 High

-PCPe
257.4 g/mol 4.256.84.30 Very High

-PCYP
271.4 g/mol 4.958.54.85 Critical Limit
Interpretation of Results
  • The Lipophilicity Cliff:

    
    -PCYP exhibits a LogP approaching 5.0. While this ensures rapid BBB crossing, it often results in a "depot effect" in lipid tissues, potentially prolonging the duration of action or leading to accumulation.
    
  • Potency Correlation: Literature indicates

    
    -PCYP is approximately 2x more potent  at the Dopamine Transporter (DAT) than 
    
    
    
    -PVP [1].[1][2] This correlates with the increased hydrophobic interaction provided by the cyclohexyl ring within the transporter's binding pocket.
  • Solubility Trade-off: The high LogP of the cyclohexyl derivative necessitates the use of hydrochloride salts for formulation; the free base is virtually insoluble in water, complicating intravenous delivery systems.

References

  • Kolanos, R., et al. (2015). "Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters."[1][2][3] ACS Chemical Neuroscience.[2]

  • Baumann, M. H., et al. (2018). "Neuropharmacology of Synthetic Cathinones." Handbook of Experimental Pharmacology.

  • Banks, M. L., et al. (2019). "Abuse-related effects of the designer cathinone α-pyrrolidinopentiophenone (α-PVP) and its cyclohexyl analog α-PCYP in rats."[1] Psychopharmacology.

  • PubChem. (n.d.).[1] "Compound Summary: alpha-PCYP." National Library of Medicine.

  • Griffin, R. J., et al. (2023).[4] "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs."[4] International Journal of Pharmaceutics.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-Cyclohexyl-4-(fluoromethyl)pyrrolidine
© Copyright 2026 BenchChem. All Rights Reserved.